molecular formula C11H24O2 B14432214 2-(Methoxymethoxy)nonane CAS No. 79128-67-9

2-(Methoxymethoxy)nonane

Cat. No.: B14432214
CAS No.: 79128-67-9
M. Wt: 188.31 g/mol
InChI Key: JWJQEFXJYYPJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethoxy)nonane is an organic compound with the molecular formula C11H24O2 It is a member of the ether family, characterized by the presence of an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)nonane typically involves the reaction of nonane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group replaces a hydrogen atom on the nonane molecule. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)nonane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ether group into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Nonanoic acid or nonanal.

    Reduction: Nonanol.

    Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethoxy)nonane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)nonane involves its interaction with specific molecular targets. The ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)octane
  • 2-(Methoxymethoxy)decane
  • 2-(Ethoxymethoxy)nonane

Uniqueness

2-(Methoxymethoxy)nonane is unique due to its specific chain length and the presence of the methoxymethyl ether group. This combination of features imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

79128-67-9

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2-(methoxymethoxy)nonane

InChI

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-11(2)13-10-12-3/h11H,4-10H2,1-3H3

InChI Key

JWJQEFXJYYPJMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.